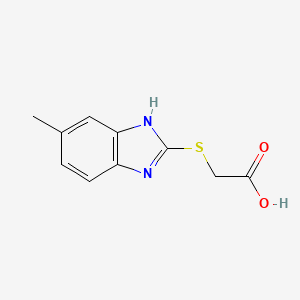

(5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a derivative of benzoimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but it is structurally related to the benzoimidazole derivatives discussed in the research. Benzoimidazole derivatives are known for their wide range of biological activities, including antimicrobial properties, and are of interest in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of benzoimidazole derivatives can be complex, involving multiple steps and various starting materials. In the first paper, the authors describe the synthesis of new phthalocyanines that are substituted with benzoimidazol-2-ylsulfanyl groups . Although the specific synthesis of (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is not detailed, the methodologies used for synthesizing similar compounds typically involve nucleophilic substitution reactions and the use of phthalonitrile derivatives as starting materials.

Molecular Structure Analysis

The molecular structure of benzoimidazole derivatives is characterized by the presence of a benzoimidazole moiety. In the second paper, the crystal and molecular structure of a related compound, N-[4-(2-amino-benzoimidazole-1-sulfonyl)-phenyl] acetamide, was determined using X-ray diffraction analysis . This suggests that similar analytical techniques could be used to elucidate the molecular structure of (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid.

Chemical Reactions Analysis

Benzoimidazole derivatives can participate in various chemical reactions, primarily due to the reactive nature of the benzoimidazole ring. The papers provided do not detail specific reactions for (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid, but such compounds are often involved in reactions that include the formation of metal complexes, as seen in the synthesis of metallophthalocyanines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoimidazole derivatives can vary widely depending on the substituents attached to the core structure. The papers do not provide specific data on the physical and chemical properties of (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid. However, the antimicrobial and genotoxic properties of some benzoimidazole derivatives have been investigated, indicating the potential biological relevance of these compounds . The characterization of similar compounds typically includes elemental analyses, UV-visible spectroscopy, IR spectroscopy, and NMR spectroscopy .

Wissenschaftliche Forschungsanwendungen

DNA Binding and Cellular Imaging

The synthetic dye Hoechst 33258, a bis-benzimidazole derivative, is known for its strong binding affinity to the minor groove of double-stranded B-DNA, particularly at AT-rich sequences. This property has made Hoechst dyes, including its analogs, invaluable in biological research for DNA staining, facilitating chromosome and nuclear imaging, and analysis of DNA content via flow cytometry. These compounds have also found applications as radioprotectors and topoisomerase inhibitors, highlighting their potential in rational drug design and molecular biology research to understand DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Synthetic Utilities in Medicinal Chemistry

Benzimidazole and its derivatives, including those synthesized from o-phenylenediamines, are pivotal in medicinal chemistry due to their wide range of biological activities. These compounds serve as precursors for synthesizing various pharmacologically active benzimidazoles, quinoxalines, and benzo(1,5)diazepines, showcasing their versatility in drug discovery and development. The review by Ibrahim (2011) emphasizes the synthetic approaches and biological applications of these heterocycles, underlying their significance in creating new therapeutic agents (Ibrahim, 2011).

Anticancer Applications

Mannich base derivatives of benzimidazole have been recognized for their significant medicinal applications, including antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant properties. These derivatives have been studied for their potential in creating new therapeutic agents with improved efficacy and reduced toxicity, highlighting the importance of benzimidazole derivatives in cancer research and therapy development (Vasuki et al., 2021).

Environmental and Toxicological Studies

Ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, have shown promise in dissolving various biopolymers like cellulose and chitin, paving the way for their industrial use. However, the urgency to understand their toxicity and environmental impact is critical for predicting and managing their environmental fate. This highlights the need for comprehensive toxicological assessments of such compounds before their large-scale application, which is relevant for environmental science and safety evaluations (Ostadjoo et al., 2018).

Eigenschaften

IUPAC Name |

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-6-2-3-7-8(4-6)12-10(11-7)15-5-9(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BINCCLNWCUYMIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350650 |

Source

|

| Record name | (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | |

CAS RN |

27231-37-4 |

Source

|

| Record name | (5-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1298328.png)

![4-(chloromethyl)-2H-benzo[h]chromen-2-one](/img/structure/B1298334.png)

![8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298354.png)

![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)

![7-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298365.png)